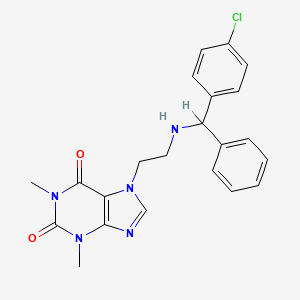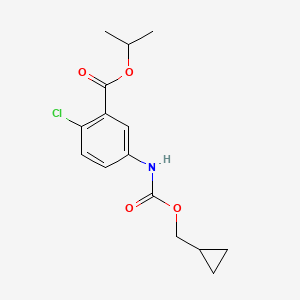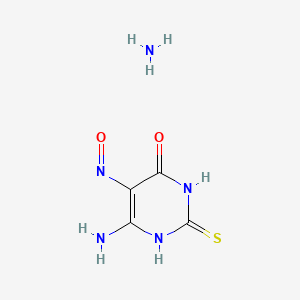
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is a complex organic compound that belongs to the class of pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo nitration, reduction, and thiolation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, hydrogen gas, and thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would require optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroso and thioxo groups play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-Amino-2-thioxopyrimidin-4(1H)-one: Lacks the nitroso group, resulting in different chemical and biological properties.
5-Nitroso-2-thioxopyrimidin-4(1H)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is unique due to the presence of both nitroso and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
属性
CAS 编号 |
204701-10-0 |
|---|---|
分子式 |
C4H7N5O2S |
分子量 |
189.20 g/mol |
IUPAC 名称 |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane |
InChI |
InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3 |
InChI 键 |
CABNQNSAWNPRJB-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(NC(=S)NC1=O)N)N=O.N |
相关CAS编号 |
5451-33-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


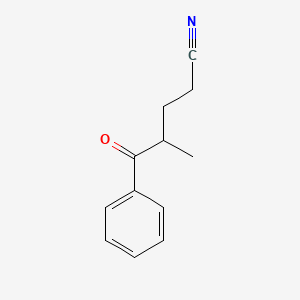
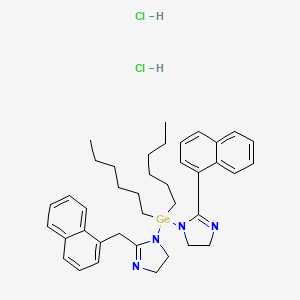
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)
![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

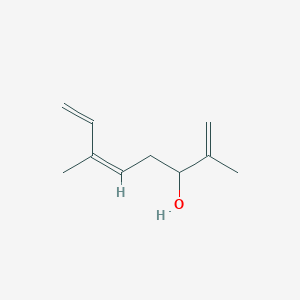

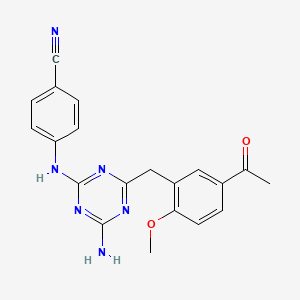
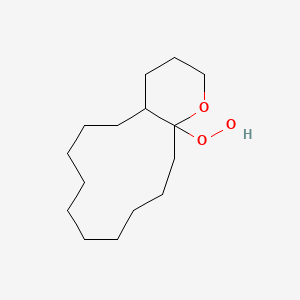
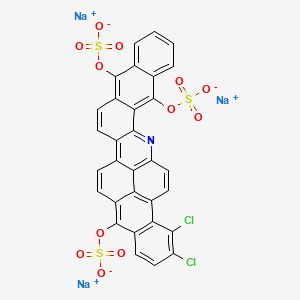
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
